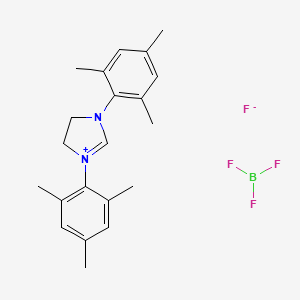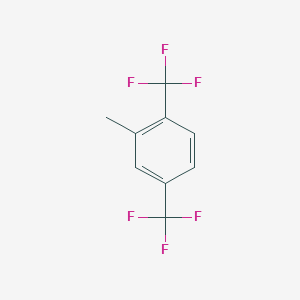
gallium;(Z)-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium;(Z)-4-oxopent-2-en-2-olate is a compound that combines the unique properties of gallium with the organic ligand (Z)-4-oxopent-2-en-2-olate Gallium, a post-transition metal, is known for its low melting point and ability to form stable complexes with various ligands The (Z)-4-oxopent-2-en-2-olate ligand, on the other hand, is an organic molecule that can coordinate with metals to form stable complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gallium;(Z)-4-oxopent-2-en-2-olate typically involves the reaction of gallium salts with the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. One common method is to dissolve gallium nitrate in an appropriate solvent, such as ethanol, and then add the (Z)-4-oxopent-2-en-2-olate ligand. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The resulting product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Gallium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state gallium complexes.
Substitution: The (Z)-4-oxopent-2-en-2-olate ligand can be substituted with other ligands to form different gallium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of gallium complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, gallium;(Z)-4-oxopent-2-en-2-olate is used as a precursor for the synthesis of other gallium complexes. It is also studied for its catalytic properties in various organic reactions .
Biology
In biology, the compound is investigated for its potential as an antimicrobial agent. Gallium’s ability to mimic iron allows it to disrupt bacterial metabolism, making it a promising candidate for treating infections .
Medicine
In medicine, this compound is explored for its anticancer properties. Gallium compounds have been shown to inhibit the growth of certain cancer cells by interfering with their iron metabolism .
Industry
In industry, the compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties make it suitable for applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of gallium;(Z)-4-oxopent-2-en-2-olate involves its ability to mimic iron and disrupt essential biological processes. Gallium can replace iron in various enzymes and proteins, leading to the inhibition of critical metabolic pathways. This disruption can result in the inhibition of bacterial growth and the induction of apoptosis in cancer cells . The molecular targets include iron-dependent enzymes and proteins involved in cellular respiration and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to gallium;(Z)-4-oxopent-2-en-2-olate include:
- Gallium nitrate
- Gallium arsenide
- Gallium(III) oxide
- Gallium nitride
Uniqueness
What sets this compound apart from these compounds is its unique combination of gallium and the (Z)-4-oxopent-2-en-2-olate ligand. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, medicine, and materials science .
Propiedades
IUPAC Name |
gallium;(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ga/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGAHKYVJPQNQ-LNKPDPKZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Ga+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7GaO2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)


![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)


![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)






